molecular formula C6H6Cl2N2O B1619159 3,4-Dichloro-5-ethoxypyridazine CAS No. 501919-95-5

3,4-Dichloro-5-ethoxypyridazine

Cat. No. B1619159
M. Wt: 193.03 g/mol
InChI Key: HDQWKXZQWLSTKM-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-ethoxypyridazine is a chemical compound with the molecular formula C6H6Cl2N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-ethoxypyridazine is represented by the formula C6H6Cl2N2O . The SMILES representation of the molecule is CCOC1=CN=NC(=C1Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-5-ethoxypyridazine is 193.03 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,4-Dichloro-5-ethoxypyridazine has been utilized in the synthesis of various chemically diverse compounds. For instance, it serves as a starting material in the synthesis of novel thieno[2,3-c]pyridazines with potential antibacterial activities (Al-Kamali et al., 2014).
  • It's also involved in the creation of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate in synthesizing certain pesticides (Chen Mei-ling, 2003).
  • Additionally, its derivatives have been explored for their potential in forming electrophilic chlorinating agents, showcasing its versatility in organic synthesis (Yong-Dae Park et al., 2005).

Antimicrobial and Antiprotozoal Activities

  • Several studies have demonstrated the antimicrobial properties of compounds derived from 3,4-Dichloro-5-ethoxypyridazine. For instance, its derivatives have shown significant antimicrobial activities against various microorganisms, suggesting its potential in developing new antimicrobial agents (Bektaş et al., 2007).
  • Research on pyridazines carrying polyfluoro substituents, derived from 3,4-Dichloro-5-ethoxypyridazine, has indicated promising antiprotozoal activity, further broadening its potential in medicinal chemistry applications (Kamiński et al., 2006).

Spectroscopic Studies

  • The vibrational spectra and potential energy distributions of compounds related to 3,4-Dichloro-5-ethoxypyridazine have been extensively studied using density functional theory. These studies are crucial for understanding the physical and chemical properties of these compounds at a molecular level (Krishnakumar & Ramasamy, 2005).

properties

IUPAC Name

3,4-dichloro-5-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-9-10-6(8)5(4)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWKXZQWLSTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291417
Record name 3,4-dichloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-ethoxypyridazine

CAS RN

501919-95-5
Record name 3,4-dichloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M KUZUYA, K KAJI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
3-Chloro-4-mercapto-5-ethoxypyridazine (1) was heated under reflux in abs. ethanol for three hours to form concurrently four products with novel rings in the dipyridazo-1, 4-dithiin …
Number of citations: 4 www.jstage.jst.go.jp

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